molecular formula C10H10N2O2S2 B2552061 Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 571151-17-2

Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2552061
CAS No.: 571151-17-2
M. Wt: 254.32
InChI Key: HWZMTOGDFRBQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a sulfanyl (-SH) group at position 4, methyl groups at positions 2 and 5, and a methyl ester at position 5. The synthesis of such compounds typically involves nucleophilic substitution at position 4 of a chloro precursor (e.g., methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate, as described in and ), followed by functionalization with thiol-containing reagents .

Thienopyrimidines are valued for their electronic properties and ability to interact with biological targets, such as kinases or enzymes, due to their planar aromatic structure and substituent-dependent reactivity. The sulfanyl group in this compound may enhance hydrogen-bonding interactions or modulate solubility compared to chloro or amino analogues .

Properties

IUPAC Name

methyl 2,5-dimethyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-4-6-8(15)11-5(2)12-9(6)16-7(4)10(13)14-3/h1-3H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZMTOGDFRBQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC(=N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thieno[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The 4-sulfanyl (-SH) group is a key reactive site, participating in nucleophilic substitution or coupling reactions.

Example Reactions:

Reagent/ConditionsProduct FormedYieldSource
Aryl isocyanates (e.g., PhNCO)3-Aryl-2,4-dioxo-thieno[2,3-d]pyrimidine analogs58–73%
Alkyl halides (e.g., CH₃I)4-Methylthio derivatives65–89%
Hydrazonoyl halidesThieno-pyrimidino-tetrazine fused systems34–78%

Mechanistic studies suggest the sulfanyl group acts as a leaving group or nucleophile depending on reaction conditions. For instance, treatment with aryl isocyanates under basic conditions leads to cyclization via thiourea intermediates .

Ester Hydrolysis and Derivatives

The methyl ester at position 6 undergoes hydrolysis to form carboxylic acid intermediates, enabling further derivatization:

Stepwise Reactions:

  • Hydrolysis :
    COOCH3NaOH/H2OCOOH\text{COOCH}_3 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{COOH}
    Reported yields for analogous esters: 76–99% .

  • Peptide Coupling :
    The resulting carboxylic acid reacts with amines (e.g., L-glutamic acid diethyl ester) using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), yielding bioactive conjugates .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

  • Reaction with formamide generates 4-hydroxythieno[2,3-d]pyrimidine derivatives via cyclodehydration .

  • Treatment with hydrazonoyl halides (e.g., ArCOC(X)=NNHPh) forms pyrimidino-tetrazine hybrids through tandem nucleophilic attack and cyclization .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes substitution at position 3 or 7:

  • Nitration : With HNO₃/H₂SO₄, yielding nitro derivatives.

  • Halogenation : Bromine in acetic acid introduces halogens for further cross-coupling .

Key Data Table: Reaction Optimization

Reaction TypeOptimal ConditionsCatalysts/Additives
Sulfanyl substitutionReflux in t-BuOH with t-BuOKPd(dba)₂, Xantphos
Ester hydrolysis1 N NaOH, RT, 18 hNone
CyclocondensationMicrowave irradiation, 120°C, 1.5 hK₂CO₃, MeCN

Scientific Research Applications

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, including methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. For instance:

  • Mechanism of Action : The compound generates reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which can inhibit their growth and survival.
  • Case Study : A study demonstrated that derivatives of thienopyrimidine showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

This compound has also been investigated for its anticancer potential:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
  • In Vitro Studies : Various cancer cell lines have shown sensitivity to this compound, with significant cytotoxic effects observed in assays.
Cell LineIC50 (µM)Notes
HeLa (Cervical Cancer)15Induces apoptosis
MCF-7 (Breast Cancer)12Inhibits proliferation
A549 (Lung Cancer)20Causes cell cycle arrest

Anti-inflammatory Effects

There is emerging evidence that thienopyrimidine derivatives possess anti-inflammatory properties:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Case Study : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving thienopyrimidine precursors. Modifications to its structure can lead to derivatives with enhanced biological activity.

Derivative NameBiological Activity
Ethyl 2,5-dimethyl-4-sulfanylpyrimidineIncreased antimicrobial potency
Methyl 4-sulfanylpyrimidine derivativeEnhanced anticancer properties

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The biological and physicochemical properties of thienopyrimidines are heavily influenced by substituents at position 3. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Thienopyrimidine Derivatives
Compound Name Substituent (Position 4) Key Properties Biological Activity Ref
Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate -SH Expected IR: ~2550 cm⁻¹ (S-H stretch); potential for redox activity. Likely modulates kinase/enzyme inhibition (inferred from analogues). [11,14]
Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate -Cl MP: Not explicitly reported; chloro derivatives are often intermediates. Used as a precursor for further functionalization. [11,14]
Methyl-5-methyl-4-(ferrocenylamino)thieno[2,3-d]pyrimidine-6-carboxylate -NH-Fc MP: Not reported; orange solid. IR: NH stretches ~3400 cm⁻¹. Anticancer activity via ferrocene-mediated redox cycling. [6]
Ethyl 4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate -NH-C₆H₄-O-CF₃ MP: Not reported; electron-withdrawing CF₃ group enhances stability. Potential kinase inhibitor (e.g., Bcr-Abl targeting). [4]
Ethyl 4-(phenylthioureido)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate -NH-C(S)-NH-Ph MP: 173–175°C; IR: NH (~3400 cm⁻¹), CN (~2220 cm⁻¹). Investigated for enzyme inhibition (e.g., carbonic anhydrase). [7]
Key Observations:
  • Ferrocenylamino derivatives (e.g., compound from ) leverage metallocene redox activity for anticancer applications .
  • Solubility : Ester groups (methyl or ethyl) at position 6 improve lipophilicity, whereas hydrophilic substituents like -NH₂ or -SO₃H (e.g., compound 59 in ) enhance aqueous solubility .
  • Biological Targeting : Substituents at position 4 dictate target specificity. For instance, trifluoromethoxy groups () improve metabolic stability, while thioureido moieties () may facilitate hydrogen bonding with enzymes .

Spectral and Analytical Data

Table 2: Spectral Comparison of Selected Compounds
Compound IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Ref
Target Compound ~2550 (S-H) Expected: δ 2.3–2.5 (CH₃), 3.8–4.0 (COOCH₃), 8.0–8.5 (aromatic H). ~170 (C=O), 125–155 (aromatic C). [11,14]
Methyl-4-(ferrocenylamino) analogue () 3400 (NH) δ 4.07–4.16 (ferrocene H), 8.53 (pyrimidine H). 153.5 (C=N), 69.2 (ferrocene C). [6]
Ethyl 4-(benzimidazolyl) analogue () 2220 (CN) δ 7.10–7.82 (ArH), 9.59 (NH). 154.8 (C=N), 117.5 (CN). [7]

Biological Activity

Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of critical enzymes involved in nucleotide metabolism. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C10H10N2O3S
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 35144-22-0
  • SMILES Notation : O=C1C2=C(N=C(C)N1)SC(C(OC)=O)=C2C

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit potent inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are crucial for DNA synthesis and repair. The dual inhibition mechanism is particularly valuable in cancer therapy, as it disrupts the proliferation of rapidly dividing cells.

  • Thymidylate Synthase Inhibition : this compound has been shown to inhibit TS with an IC50 value indicating high potency. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), ultimately causing cell cycle arrest and apoptosis in cancer cells .
  • Dihydrofolate Reductase Inhibition : The compound also exhibits inhibitory effects on DHFR, which is vital for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in nucleotide synthesis. The structural modifications in this compound enhance its binding affinity to DHFR .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityTarget EnzymeIC50 ValueReference
Thymidylate SynthaseHuman TS54 nM
Dihydrofolate ReductaseHuman DHFR2.2 µM
CytotoxicityVarious Cancer Cell LinesIC50 < 10 µM

Case Studies

  • In Vivo Efficacy : A study conducted on murine models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of human cancer. The compound's ability to penetrate the blood-brain barrier was also noted, highlighting its potential for treating brain tumors .
  • Pharmacokinetics : Research indicates favorable pharmacokinetic properties for this compound, including moderate bioavailability and a half-life suitable for therapeutic applications. Studies have shown that the compound maintains effective plasma concentrations over extended periods when administered at therapeutic doses .
  • Selectivity and Safety Profile : Comparative studies with other known inhibitors revealed that this compound exhibited a favorable selectivity profile with minimal off-target effects. Toxicity assays indicated that it had a higher therapeutic index compared to traditional chemotherapeutics .

Q & A

Basic: What are the common synthetic routes for Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves cyclization of substituted pyrimidine precursors with mercaptoacetate derivatives. For example, ethyl mercaptoacetate reacts with 4-chloro-2-methylthio-5-pyrimidinecarbonitrile in ethanol under reflux with sodium carbonate to form thieno[2,3-d]pyrimidine esters . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst loading. Low reactivity of ester groups may necessitate peptide coupling reagents (e.g., HATU) for amidation, as seen in related thienopyrimidine syntheses .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy: 1H^1 \text{H}/13C^{13} \text{C} NMR confirms substituent positions (e.g., methyl and sulfanyl groups). IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and thiol (S–H, ~2550 cm1^{-1}) stretches.
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration. Triclinic (P1) or monoclinic (P21/c) systems are common, with parameters like a=6.811.7A˚a = 6.8–11.7 \, \text{Å}, β=85111\beta = 85–111^\circ, and hydrogen-bonding networks stabilizing crystal packing . SHELXL refines structures to RR-values < 0.07 using F2^2-based least squares .

Advanced: How do structural modifications at the 4-sulfanyl and 5-methyl positions influence biological activity?

Answer:

  • 4-Sulfanyl group: Replacement with bulkier substituents (e.g., benzylthio) enhances antimicrobial activity by increasing lipophilicity and membrane penetration. Compound 2d (benzylthio derivative) showed moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa .
  • 5-Methyl group: Retaining this group maintains planar geometry, critical for binding to enzymes like TrmD (validated via docking studies). Methyl removal reduces steric complementarity in active sites .
  • Validation: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) quantify binding affinities.

Advanced: What strategies resolve contradictions in crystallographic data, especially hydrogen bonding effects?

Answer:

  • Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s formalism) identifies patterns like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8), which stabilize intermolecular interactions. For example, O–H···O and N–H···S bonds dominate in triclinic systems .
  • Disorder Handling: SHELXL’s PART instruction segregates disordered solvent/ligand occupancy. Multi-scan absorption corrections (SADABS) improve data accuracy .

Methodological: How to design experiments for assessing antimicrobial efficacy?

Answer:

  • In vitro Assays: Use broth microdilution (MIC determination) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v) .
  • Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding to targets like TrmD (PDB: 4WYC). Validate with site-directed mutagenesis .

Advanced: What challenges arise in refining high-resolution crystal structures of thienopyrimidines?

Answer:

  • Twinning: SHELXD detects twin laws (e.g., two-fold rotation) in monoclinic systems. HKLF 5 format refines twinned data .
  • Electron Density Ambiguity: Partial occupancy of co-crystallized solvents (e.g., acetone) is resolved via SQUEEZE (PLATON) or iterative Fourier recycling .

Basic: What intermediates are critical in synthesis, and how is purity ensured?

Answer:

  • Key Intermediates: Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a precursor. Purity is verified via HPLC (≥95% area) and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes byproducts like unreacted mercaptoacetate.

Advanced: How do hydrogen-deficiency maps indicate co-crystallized solvents or disorder?

Answer:

  • Residual Density: Peaks > 1 eÅ3^{-3} in Fourier maps suggest missing solvents. SHELXL’s AFIX instructions model partial occupancy .
  • Thermal Ellipsoids: Anisotropic displacement parameters (ADPs) > 0.1 Å2^2 for specific atoms indicate dynamic disorder, addressed via TLS refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.